Ancitabine hydrochloride

Overview

Description

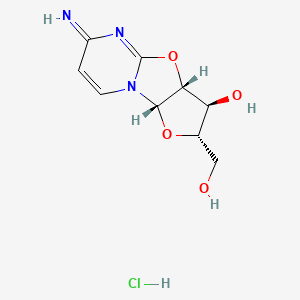

Ancitabine hydrochloride, also known as cyclocytidine hydrochloride, is a prodrug of cytarabine. It is structurally similar to human deoxycytidine and is incorporated into human DNA, leading to cell death. This compound is primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other types of cancer .

Mechanism of Action

Target of Action

Ancitabine Hydrochloride, also known as Cyclocytidine HCl, is a prodrug of cytarabine . Its primary target is human DNA . More specifically, it acts as an inhibitor of DNA polymerase , a key enzyme involved in DNA replication and repair.

Mode of Action

This compound is structurally similar to human deoxycytidine . This allows it to be incorporated into human DNA during the replication process . Once incorporated, it inhibits DNA polymerase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA polymerase, this compound disrupts the normal replication process, leading to DNA damage and ultimately cell death .

Pharmacokinetics

It is known that this compound is a prodrug of cytarabine , which suggests that it may be metabolized into cytarabine in the body

Result of Action

The primary result of this compound’s action is the induction of cell death . By disrupting DNA replication, it causes DNA damage that the cell cannot repair. This leads to cell death, which is why this compound is used as an antineoplastic agent .

Biochemical Analysis

Biochemical Properties

Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by this compound, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, this compound can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. This compound also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .

Transport and Distribution

This compound is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. This compound can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ancitabine hydrochloride involves several steps:

Acylation Reaction: Cytidine reacts with acetyl salicylic acyl chlorides to form acetyl ancitabine.

Deprotection: Acetyl ancitabine is deprotected in a methanol hydrochloride solution to obtain ancitabine.

Open Loop Reaction: Ancitabine undergoes an open loop reaction to form cytarabine hydrochloride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity while maintaining safety and environmental standards .

Chemical Reactions Analysis

Ancitabine hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.

Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups, resulting in new derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Ancitabine hydrochloride has a wide range of scientific research applications:

Chemistry: Used in the synthesis of various nucleoside analogs and derivatives.

Biology: Studied for its effects on DNA synthesis and cell proliferation.

Medicine: Primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other cancers.

Industry: Utilized in the production of pharmaceuticals and research chemicals.

Comparison with Similar Compounds

Ancitabine hydrochloride is compared with other similar compounds, such as:

Cytarabine: this compound is a prodrug of cytarabine and shares similar antineoplastic properties.

Enocitabine: Another derivative of cytarabine, enocitabine has similar antineoplastic properties but differs in its pharmacokinetic profile.

Fludarabine: A nucleoside analog used in the treatment of hematological malignancies, fludarabine has a different mechanism of action and is used in different clinical settings.

This compound is unique due to its prolonged half-life and stability, making it a valuable compound in cancer treatment .

Biological Activity

Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.

Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.

Antineoplastic Activity

Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:

- Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.

- Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .

Antiviral Activity

Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:

- Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .

Pharmacokinetics

The pharmacokinetic profile of ancitabine indicates:

- Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.

- Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:

Clinical Applications

Ancitabine has been utilized in various clinical settings:

- Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.

- Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.

Properties

CAS No. |

10212-25-6 |

|---|---|

Molecular Formula |

C9H12ClN3O4 |

Molecular Weight |

261.66 g/mol |

IUPAC Name |

(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |

InChI |

InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |

InChI Key |

KZOWNALBTMILAP-NKCNMFRMSA-N |

SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Isomeric SMILES |

C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |

Canonical SMILES |

C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |

Key on ui other cas no. |

10212-25-6 |

shelf_life |

Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |

solubility |

H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |

Synonyms |

Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.